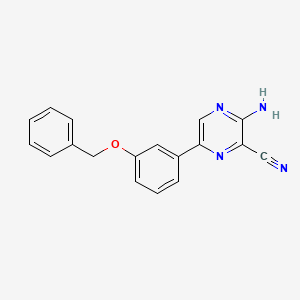![molecular formula C14H9BrF2N2 B8194231 6-Bromo-1-(2,4-difluorobenzyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8194231.png)
6-Bromo-1-(2,4-difluorobenzyl)-1H-pyrrolo[3,2-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-1-(2,4-difluorobenzyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyrrolopyridine core substituted with a bromine atom and a difluorobenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-(2,4-difluorobenzyl)-1H-pyrrolo[3,2-b]pyridine typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of a boronic acid derivative with a halogenated pyrrolopyridine under palladium catalysis.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using stable and readily available reagents, optimizing reaction conditions such as temperature and solvent, and employing efficient purification techniques to obtain the desired product in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-1-(2,4-difluorobenzyl)-1H-pyrrolo[3,2-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrrolopyridine core.
Coupling Reactions: The compound can undergo further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as the Suzuki–Miyaura coupling.
Nucleophiles: Used in substitution reactions to replace the bromine atom.
Oxidizing and Reducing Agents: Used in oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridines, while coupling reactions can produce more complex heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
6-Bromo-1-(2,4-difluorobenzyl)-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug discovery and development.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 6-Bromo-1-(2,4-difluorobenzyl)-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-6-fluoropyridine: A related compound with a similar pyridine core but different substituents.
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Another heterocyclic compound with a bromine atom and a phenyl group.
Uniqueness
6-Bromo-1-(2,4-difluorobenzyl)-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluorobenzyl group and bromine atom make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Eigenschaften
IUPAC Name |
6-bromo-1-[(2,4-difluorophenyl)methyl]pyrrolo[3,2-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrF2N2/c15-10-5-14-13(18-7-10)3-4-19(14)8-9-1-2-11(16)6-12(9)17/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXIJXWMPQACMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CN2C=CC3=C2C=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

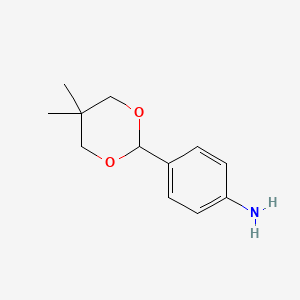
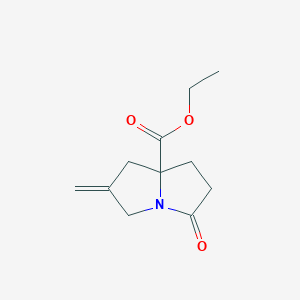

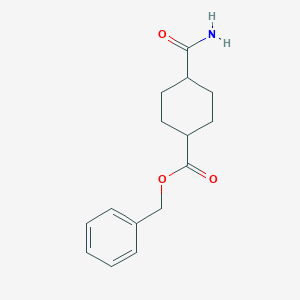

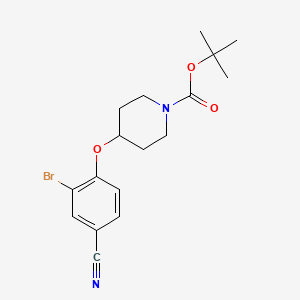
![6-bromo-1-(3-fluorobenzyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8194214.png)
![6-Bromo-1-(2,3-difluorobenzyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8194223.png)
![6-Bromo-1-(4-fluorobenzyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8194235.png)


